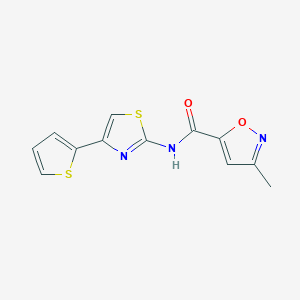

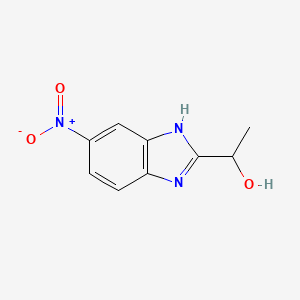

methyl 3-acetamido-5-fluoro-1H-indole-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Inhibiting Isoprenylcysteine Carboxyl Methyltransferase

Methyl 3-acetamido-5-fluoro-1H-indole-2-carboxylate derivatives have been studied for their potential in inhibiting the enzyme isoprenylcysteine carboxyl methyltransferase (Icmt), which plays a crucial role in the post-translational modification of proteins involved in cell growth regulation. Modifications of the indole acetamide structure have led to analogs with enhanced antiproliferative activity and potentially improved pharmacokinetic profiles due to lower lipophilicity (Go et al., 2010).

Fluorescence Studies

The synthesis of various methyl 3-arylindole-2-carboxylates has provided insights into the fluorescence properties of these compounds, indicating their potential as fluorescent probes. The fluorescence quantum yields vary with the solvent, suggesting these compounds could be useful in analytical chemistry and biological studies (Queiroz et al., 2007).

Antitumor Activity

Research into derivatives of this compound has also extended to their potential antitumor activity. One study synthesized derivatives incorporating 5-fluorouracil, showing promising in vitro antitumor effects against certain cancer cell lines. This suggests a potential pathway for developing new cancer therapeutics (Lan Yun-jun, 2011).

Prodrug Activation for Cancer Therapy

5-Fluoroindole-3-acetic acid, closely related to the compound , has been evaluated as a prodrug activated by horseradish peroxidase for targeted cancer therapy. This research highlights the possibility of utilizing indole derivatives in developing treatments that specifically target tumor cells, reducing the impact on healthy tissues (Folkes et al., 2002).

Electrophilic Substitution Reactions

The electrophilic substitution reactions of indole derivatives, including those similar to this compound, have been a subject of study for synthesizing various indole compounds. These reactions play a crucial role in organic synthesis, offering pathways to diverse bioactive molecules (Yao et al., 2016).

将来の方向性

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, future research could focus on the synthesis, characterization, and biological activity studies of “methyl 3-acetamido-5-fluoro-1H-indole-2-carboxylate” and its derivatives.

作用機序

- However, indole derivatives, both natural and synthetic, often interact with various cellular proteins, including receptors, enzymes, and transporters . These interactions can modulate signaling pathways and cellular functions.

- Without precise data, we can’t pinpoint exact pathways. However, indole derivatives are known to influence cell cycle regulation, inflammation, and oxidative stress .

Target of Action

Biochemical Pathways

特性

IUPAC Name |

methyl 3-acetamido-5-fluoro-1H-indole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2O3/c1-6(16)14-10-8-5-7(13)3-4-9(8)15-11(10)12(17)18-2/h3-5,15H,1-2H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPIYZUKVDLSBLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(NC2=C1C=C(C=C2)F)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(1H-benzimidazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2892638.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl]acetamide](/img/structure/B2892639.png)

![2-[(2-Methoxybenzyl)amino]ethanol hydrochloride](/img/structure/B2892641.png)

![(1AR,5bS)-hexahydro-4H-oxireno[2',3':3,4]cyclopenta[1,2-b]furan-4-one](/img/structure/B2892643.png)

![N-(benzo[d]thiazol-2-yl)-N-benzyl-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2892644.png)

![N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3-phenylpropanamide](/img/structure/B2892649.png)

![2-Chloro-N-[(1R,3R)-3-morpholin-4-ylspiro[3.3]heptan-1-yl]propanamide](/img/structure/B2892654.png)

![1-(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)-2-(2-fluorophenoxy)ethanone](/img/structure/B2892655.png)